molecular formula C18H17N5O2 B2619450 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-45-2

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2619450
Numéro CAS: 537002-45-2
Poids moléculaire: 335.367
Clé InChI: MNOPRQKGVOAUBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused with a pyrimidine ring. Its molecular formula is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of 381.5 g/mol. The structure includes various substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₂
Molecular Weight381.5 g/mol
CAS Number941947-46-2

Antiviral Properties

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. Specifically, compounds similar to this compound have shown effectiveness against various viruses such as influenza and HIV. A study demonstrated that the compound inhibited the PA-PB1 interaction in influenza virus at non-toxic concentrations, highlighting its potential as an antiviral agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has been shown to inhibit multiple cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives from the same scaffold have been reported to exhibit low μM IC50 values against CDK-2, indicating strong potential for further development as anticancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : The compound's mechanism involves disrupting viral protein interactions necessary for replication.
  • CDK Inhibition : By competing at the ATP-binding site of CDKs, it can modulate cell cycle progression and induce apoptosis in cancer cells.

Study on Influenza Virus

In a recent study focusing on influenza virus inhibition, derivatives of the compound were synthesized and tested for their ability to disrupt PA-PB1 complex formation. The results indicated that certain modifications led to enhanced antiviral activity with lower cytotoxicity .

Anticancer Efficacy Evaluation

Another study evaluated the anticancer potential of the compound against various cancer cell lines. The results showed that it effectively inhibited cell growth at concentrations that did not affect normal cells significantly. This selectivity is crucial for developing safer cancer therapies .

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Staphylococcus aureus0.45 µM
Bacillus subtilis0.50 µM

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

2. Anticancer Potential

Compounds with similar structures have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. The inhibition of CDK2 can affect the transition from the G1 phase to the S phase of the cell cycle, potentially leading to reduced proliferation of cancer cells .

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds in this class may exhibit favorable absorption and distribution characteristics. Further research is needed to fully elucidate their pharmacokinetic profiles and potential therapeutic windows.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The researchers found that modifications to the structure could enhance potency and selectivity against specific pathogens.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results showed significant decreases in cell viability at concentrations correlating with CDK2 inhibition.

Propriétés

IUPAC Name

5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-8-9-14(25-11)16-15(12(2)21-18-19-10-20-23(16)18)17(24)22-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPRQKGVOAUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.